molecular formula C12H16F2N2 B1459520 4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline CAS No. 1023277-36-2

4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline

Cat. No. B1459520
CAS RN: 1023277-36-2
M. Wt: 226.27 g/mol
InChI Key: BJBXLZKNHLSBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline” is a chemical compound with the CAS Number: 1211516-70-9 . It has a molecular weight of 198.22 and its IUPAC name is 4-(3,3-difluoropyrrolidin-1-yl)aniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12F2N2/c11-10(12)5-6-14(7-10)9-3-1-8(13)2-4-9/h1-4H,5-7,13H2 . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Scientific Research Applications

New Organic Binary Solids for NLO Applications

Research conducted by Sergiu Draguta et al. (2015) on binary adducts including N,N-dimethyl and N,N-diethyl variants of related aniline compounds demonstrates the exploration of materials for nonlinear optical (NLO) applications. These materials were analyzed for their structural properties, including acentric packing and stability, indicating potential applications in optical devices due to their transparency and stability across a wide spectrum range (Draguta et al., 2015).

Molecular Structure and Synthesis Techniques

Studies like the one conducted by B. Su et al. (2013) on dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and its analogs provide insights into the molecular structure, emphasizing the importance of heterocyclic imino structures and their supramolecular chains. These findings contribute to the understanding of the chemical behavior and potential applications of similar compounds in creating more complex molecular structures (Su et al., 2013).

Spectroscopic and Theoretical Investigations

The work by Ümit Ceylan et al. (2016) on the spectroscopic and theoretical analysis of related compounds underscores the significance of understanding the electronic and structural properties of anilines. Their study on the crystal structure, molecular geometry, and electronic absorption spectra provides a foundation for developing materials with specific optical and electronic properties (Ceylan et al., 2016).

Antimicrobial Activity and Chemical Synthesis

Research into the antimicrobial activity of related aniline compounds, such as the study by Venkateswarlu Banoji et al. (2022), reveals the potential for these compounds to serve as bases for developing new antimicrobial agents. Their work highlights the synthesis and evaluation of anilines with significant activity against bacterial and fungal strains, suggesting applications in medical and pharmaceutical fields (Banoji et al., 2022).

Luminescent Materials and Electroluminescence Application

The synthesis and characterization of luminescent materials, as explored by Dileep A. K. Vezzu et al. (2010), demonstrate the potential use of aniline derivatives in electroluminescence and organic light-emitting diodes (OLEDs). Their findings on the photophysical properties and device performance offer valuable insights for the development of efficient lighting and display technologies (Vezzu et al., 2010).

Future Directions

The future directions for “4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds , and there is ongoing interest in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-[2-(3,3-difluoropyrrolidin-1-yl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-12(14)6-8-16(9-12)7-5-10-1-3-11(15)4-2-10/h1-4H,5-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBXLZKNHLSBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline
Reactant of Route 2
Reactant of Route 2
4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline
Reactant of Route 3
Reactant of Route 3
4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline
Reactant of Route 4
Reactant of Route 4
4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline
Reactant of Route 5
Reactant of Route 5
4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline
Reactant of Route 6
Reactant of Route 6
4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.